Valdecoxib

Description

This compound was removed from the Canadian, U.S., and E.U. markets in 2005 due to concerns about a possible increased risk of heart attack and stroke.

This compound is a sulfonamide derivative and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic activities. This compound selectively binds to and inhibits cyclooxygenase (COX)-2, thereby preventing the conversion of arachidonic acid into prostaglandins, which are involved in the regulation of pain, inflammation, and fever. This NSAID does not inhibit COX-1 at therapeutic concentrations and therefore does not interfere with blood coagulation.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2001 and has 4 approved and 4 investigational indications. It was withdrawn in at least one region. This drug has a black box warning from the FDA.

a COX-2 inhibitor; structure in first source

See also: Parecoxib (active moiety of).

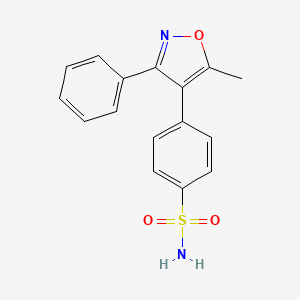

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPDTQAFDNKSHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044226 | |

| Record name | Valdecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valdecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>47.2 [ug/mL] (The mean of the results at pH 7.4), Soluble in methanol and ethanol; freely soluble in organic solvents and alkaline (pH=12) aqueous solution, Relatively insoluble in water (10 ug/mL) at 25 °C and pH 7 | |

| Record name | SID49665731 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | VALDECOXIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.6X10-10 mm Hg at 25 °C /Estimated/ | |

| Record name | VALDECOXIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

181695-72-7 | |

| Record name | Valdecoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181695-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valdecoxib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181695727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valdecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valdecoxib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valdecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 181695-72-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALDECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2919279Q3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VALDECOXIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valdecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160 - 162 °C | |

| Record name | Valdecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Valdecoxib's Mechanism of Action on Cyclooxygenase-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valdecoxib is a potent, selective, non-steroidal anti-inflammatory drug (NSAID) that functions by specifically inhibiting the cyclooxygenase-2 (COX-2) enzyme. This selective inhibition is crucial for its therapeutic effects in managing pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit cyclooxygenase-1 (COX-1). This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound on COX-2, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Introduction: The Role of Cyclooxygenase Enzymes

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway. It exists in two primary isoforms, COX-1 and COX-2. Both enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate physiological and pathophysiological processes.[1]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, including gastrointestinal mucosal protection, renal blood flow, and platelet aggregation.[2]

-

COX-2 is an inducible enzyme, with its expression being upregulated by pro-inflammatory signals.[2] It is primarily found in inflammatory cells and tissues, where it produces prostaglandins that mediate pain and inflammation.[3]

The therapeutic action of NSAIDs relies on the inhibition of COX enzymes. However, the simultaneous inhibition of COX-1 by non-selective NSAIDs can lead to undesirable side effects, most notably gastrointestinal complications.[4] This led to the development of selective COX-2 inhibitors, such as this compound, designed to target inflammation more specifically with an improved safety profile.[5]

Molecular Mechanism of this compound's Selective COX-2 Inhibition

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively binding to and inhibiting the COX-2 enzyme.[1][6] This selectivity is attributed to structural differences in the active sites of COX-1 and COX-2.

Structural Basis of Selectivity

The key to this compound's selectivity lies in a subtle but significant difference in the amino acid composition of the COX active site. In COX-2, the presence of a smaller valine residue at position 523 creates a larger, more accessible side pocket within the main hydrophobic channel of the enzyme.[3][7] In contrast, COX-1 possesses a bulkier isoleucine residue at the equivalent position, which obstructs access to this side pocket.[7]

This compound, a diaryl-substituted isoxazole, possesses a phenylsulfonamide moiety that is able to fit snugly into this side pocket of the COX-2 active site.[3] This interaction provides a stable binding anchor, contributing to its high affinity and potent inhibition of COX-2. The inability of this sulfonamide group to access the constricted side pocket of COX-1 is the primary reason for this compound's high degree of selectivity.

Figure 1. Structural basis of this compound's selectivity for COX-2.

Arachidonic Acid Cascade and Point of Inhibition

This compound's inhibition of COX-2 occurs within the arachidonic acid cascade. When cells are stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. COX-2 then acts on arachidonic acid to produce PGH2. By binding to the active site of COX-2, this compound competitively inhibits this conversion, thereby reducing the synthesis of downstream pro-inflammatory prostaglandins.

References

- 1. This compound | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. scispace.com [scispace.com]

- 4. This compound : the rise and fall of a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.umt.edu.pk [journals.umt.edu.pk]

- 7. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Valdecoxib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valdecoxib is a potent, second-generation nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] It was developed to provide anti-inflammatory, analgesic, and antipyretic effects with a reduced risk of the gastrointestinal adverse events associated with non-selective NSAIDs.[3][4] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and the safety concerns that ultimately led to its withdrawal from the market.[2][5] This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Mechanism of Action

This compound exerts its therapeutic effects through the selective inhibition of the COX-2 enzyme.[1][2] The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2][6] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as gastric protection and platelet aggregation, COX-2 is primarily an inducible enzyme that is upregulated at sites of inflammation.[7][8] By selectively inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1 at therapeutic concentrations.[1][6]

Pharmacodynamics

This compound demonstrates high potency and selectivity for the COX-2 enzyme. In vitro studies using recombinant human enzymes have shown that this compound is a potent inhibitor of COX-2 with an IC50 of 0.005 µM.[9] In contrast, its inhibitory effect on COX-1 is significantly weaker, with an IC50 of 150 µM.[9] This high degree of selectivity is also observed in human whole-blood assays, where the IC50 for COX-2 is 0.24 µM and for COX-1 is 21.9 µM.[9]

| Parameter | This compound | Celecoxib | Rofecoxib | Etoricoxib | Reference |

| Recombinant COX-2 IC50 (µM) | 0.005 | 0.05 | 0.5 | 5 | [9] |

| Recombinant COX-1 IC50 (µM) | 150 | - | - | - | [9] |

| Human Whole Blood COX-2 IC50 (µM) | 0.24 | - | - | - | [9] |

| Human Whole Blood COX-1 IC50 (µM) | 21.9 | - | - | - | [9] |

| COX-2 Saturation Binding Affinity (nM) | 2.6 | 1.6 | 51 | 260 | [9] |

Table 1: In Vitro COX-2 Selectivity and Potency of this compound and Other COX-2 Inhibitors.

In vivo studies in animal models of inflammation have further confirmed the potent anti-inflammatory activity of this compound. In rats, this compound demonstrated marked potency in acute and chronic models of inflammation, with ED50 values of 0.06 mg/kg in the air pouch model, 5.9 mg/kg in the paw edema model, and 0.03 mg/kg in the adjuvant arthritis model.[9] Importantly, COX-1 was spared at doses greater than 200 mg/kg in these same animals.[9]

Pharmacokinetics

Absorption

This compound is well-absorbed after oral administration, with an absolute bioavailability of 83%.[10][11] Peak plasma concentrations (Tmax) are typically reached in approximately 3 hours.[10][11]

Distribution

This compound is highly protein-bound in plasma, at approximately 98%.[10][11] It has a steady-state apparent volume of distribution (Vss/F) of about 86 L following oral administration.[10][11] this compound and its active metabolite show a preferential partitioning into erythrocytes, with a blood-to-plasma concentration ratio of about 2.5:1.[10]

Metabolism

This compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) isoenzymes 3A4 and 2C9.[2][10] A smaller portion of its metabolism occurs via glucuronidation.[10] The main phase I metabolic pathway involves the oxidation of the 5-methyl group to form an active hydroxymethyl metabolite.[12] This active metabolite is a less potent COX-2 inhibitor than the parent compound.[10]

Excretion

This compound is predominantly eliminated through hepatic metabolism, with less than 5% of the dose excreted unchanged in the urine and feces.[10][13] Approximately 70% of the administered dose is excreted in the urine as metabolites, and about 20% is excreted as this compound N-glucuronide.[10][13] The estimated terminal half-life of this compound is approximately 7-8 hours.[14]

| Parameter | Value | Reference |

| Absolute Bioavailability | 83% | [10][11] |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours | [10][11] |

| Plasma Protein Binding | ~98% | [10][11] |

| Apparent Volume of Distribution (Vss/F) | ~86 L | [10][11] |

| Terminal Half-life | ~7-8 hours | [14] |

| Primary Metabolism | Hepatic (CYP3A4 and CYP2C9) | [2][10] |

| Primary Excretion | Urine (as metabolites) | [10][13] |

Table 2: Key Pharmacokinetic Parameters of this compound in Humans.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

The determination of COX-1 and COX-2 inhibitory activity of this compound is typically performed using recombinant human enzymes.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound for COX-1 and COX-2.

Methodology:

-

Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.

-

Substrate: Arachidonic acid is used as the substrate.

-

Incubation: The enzymes are pre-incubated with various concentrations of this compound.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Product Measurement: The production of prostaglandin E2 (PGE2) is measured, typically using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

IC50 Calculation: The concentration of this compound that causes a 50% reduction in PGE2 production compared to a control without the inhibitor is determined as the IC50 value.

Human Whole-Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition.

Objective: To determine the IC50 of this compound for COX-1 and COX-2 in a whole blood matrix.

Methodology:

-

Blood Collection: Fresh heparinized blood is collected from healthy volunteers.

-

COX-1 Activity: To measure COX-1 activity, whole blood is allowed to clot, which induces platelet aggregation and subsequent thromboxane B2 (TXB2) production via COX-1. The levels of TXB2 are measured by ELISA or RIA.

-

COX-2 Activity: To measure COX-2 activity, lipopolysaccharide (LPS) is added to the blood to induce the expression of COX-2 in monocytes, leading to the production of PGE2. PGE2 levels are then quantified.

-

Inhibition Measurement: Various concentrations of this compound are added to the blood samples before the induction of COX-1 or COX-2 activity.

-

IC50 Calculation: The IC50 values are calculated as the concentration of this compound that inhibits TXB2 (for COX-1) or PGE2 (for COX-2) production by 50%.

Clinical Efficacy

This compound demonstrated efficacy in the treatment of osteoarthritis, rheumatoid arthritis, and primary dysmenorrhea.[3][15] Clinical trials showed that this compound was superior to placebo and comparable in efficacy to non-selective NSAIDs such as naproxen for relieving pain and inflammation in patients with osteoarthritis and rheumatoid arthritis.[16] For acute pain, such as in primary dysmenorrhea, this compound was effective in single doses up to 40 mg, with a rapid onset of action (within 30 minutes) and a long duration of analgesia (up to 24 hours).[3]

| Indication | Comparator | Key Efficacy Outcome | Result | Reference |

| Osteoarthritis | Placebo, Naproxen | Patient's Global Assessment of Arthritis, Pain VAS | This compound (10 & 20 mg/day) was superior to placebo and comparable to naproxen. | [16] |

| Rheumatoid Arthritis | Placebo, Naproxen | ACR20 Response Rate | This compound (10, 20 & 40 mg/day) was superior to placebo and comparable to naproxen. | [16] |

| Primary Dysmenorrhea | Placebo, Naproxen Sodium | Pain Relief | This compound (up to 40 mg single dose) was effective and comparable to naproxen sodium. | [3] |

Table 3: Summary of Clinical Efficacy of this compound.

Safety Profile and Market Withdrawal

Despite its efficacy, this compound was voluntarily withdrawn from the market in 2005 due to significant safety concerns.[5][17] The primary reasons for the withdrawal were an increased risk of serious cardiovascular events, including heart attack and stroke, and the occurrence of rare but severe and potentially life-threatening skin reactions, such as Stevens-Johnson syndrome and toxic epidermal necrolysis.[5][17][18] The FDA concluded that the overall risk versus benefit profile for this compound was unfavorable, particularly as it had not been shown to offer any unique advantages over other available NSAIDs.[17][18]

Drug Interactions

This compound is a substrate for CYP3A4 and CYP2C9 and a moderate inhibitor of CYP2C19 and CYP2C9.[10] Therefore, it has the potential to interact with other drugs that are metabolized by or inhibit these enzymes.

-

CYP3A4 and CYP2C9 Inhibitors (e.g., fluconazole, ketoconazole): Concomitant use can increase plasma concentrations of this compound.[10]

-

Aspirin: Co-administration may increase the risk of gastrointestinal ulceration.[19]

-

ACE Inhibitors and Diuretics (furosemide, thiazides): this compound may diminish their antihypertensive and diuretic effects.[19][20]

-

Lithium and Warfarin: this compound may increase the plasma levels of these drugs.[19]

Conclusion

This compound is a potent and selective COX-2 inhibitor that demonstrated significant anti-inflammatory and analgesic efficacy. Its pharmacokinetic profile is characterized by good oral bioavailability, extensive hepatic metabolism, and a moderate half-life. However, serious cardiovascular and dermatological safety concerns ultimately led to its withdrawal from the market. The case of this compound serves as an important lesson in drug development, highlighting the critical need for comprehensive long-term safety data, even for drugs with a clear and targeted mechanism of action. For researchers, the study of this compound continues to provide valuable insights into the complex roles of COX isoenzymes in both health and disease.

References

- 1. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of this compound in treating the signs and symptoms of rheumatoid arthritis: a randomized, controlled comparison with placebo and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of this compound and Naproxen in Treating the Signs and Symptoms of Rheumatoid Arthritis (RA) in a Severe Rheumatoid Arthritis Patients | MedPath [trial.medpath.com]

- 4. chondrex.com [chondrex.com]

- 5. Efficacy and tolerability of this compound in treating the signs and symptoms of severe rheumatoid arthritis: a 12-week, multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. inotiv.com [inotiv.com]

- 7. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Randomized placebo-controlled trial comparing efficacy and safety of this compound with naproxen in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. researchgate.net [researchgate.net]

- 12. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Adjuvant-induced arthritis in rats: a possible animal model of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. inotiv.com [inotiv.com]

- 17. This compound: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Efficacy and safety of this compound for treatment of osteoarthritis and rheumatoid arthritis: systematic review of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Binding Affinity of Valdecoxib to Cyclooxygenase Enzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of valdecoxib to its primary targets, the cyclooxygenase (COX) enzymes. This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective COX-2 inhibitor.[1] This document details the quantitative binding data, the experimental protocols used to determine these affinities, and the associated signaling pathways.

Quantitative Binding Affinity of this compound

This compound exhibits a strong and selective binding affinity for the COX-2 enzyme over the COX-1 isoform. This selectivity is the basis for its therapeutic action, aiming to reduce inflammation and pain with a lower incidence of the gastrointestinal side effects associated with non-selective NSAIDs.[2] The binding affinity has been quantified using various in vitro methods, with the resulting data presented in the tables below.

Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

| Assay Type | Enzyme | This compound IC50 | Reference Compound | Reference IC50 | Citation |

| Recombinant Human Enzyme Assay | COX-1 | 150 µM | Celecoxib | 0.05 µM | [3] |

| COX-2 | 0.005 µM (5 nM) | Rofecoxib | 0.5 µM | [3] | |

| Human Whole Blood Assay | COX-1 | 21.9 µM | - | - | [3] |

| COX-2 | 0.24 µM | - | - | [3] | |

| Cellular Assay (LPS-induced PGE2 production) | COX-2 | 0.89 µM | - | - | [4] |

| Cellular Assay (TxB2 production) | COX-1 | 25.4 µM | - | - | [4] |

Binding Affinity (Ki and KD) and Kinetics

The inhibition constant (Ki) and the dissociation constant (KD) are measures of the binding affinity of an inhibitor to an enzyme. Lower values indicate a stronger binding affinity.

| Parameter | Enzyme | This compound Value | Comparison Compound | Comparison Value | Citation |

| Saturation Binding Affinity (KD) | COX-2 | 2.6 nM | Celecoxib | 1.6 nM | [3] |

| Rofecoxib | 51 nM | [3] | |||

| Etoricoxib | 260 nM | [3] | |||

| Dissociation Constant (KD) from Radioligand Assay | COX-2 | 3.2 nM | Celecoxib | 2.3 nM | [5] |

| Association Rate (kon) | COX-2 | 4.5 x 10^6 M⁻¹min⁻¹ | Celecoxib | 5.8 x 10^6 M⁻¹min⁻¹ | [5] |

| Dissociation Rate (koff) | COX-2 | 7.0 x 10⁻³ min⁻¹ | Celecoxib | 14 x 10⁻³ min⁻¹ | [5] |

| Half-life of Binding (t1/2) | COX-2 | ~98 min | Celecoxib | ~50 min | [5] |

| Rate of Inactivation | COX-2 | 110,000 M⁻¹s⁻¹ | Rofecoxib | 7,000 M⁻¹s⁻¹ | [3] |

| Etoricoxib | 80 M⁻¹s⁻¹ | [3] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Recombinant Enzyme Inhibition Assay (Fluorometric)

This assay determines the inhibitory potency of a compound on purified recombinant COX-1 or COX-2 enzymes by measuring the fluorescence generated from the peroxidase activity of the enzyme.

Materials:

-

Recombinant human COX-1 or COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

COX Cofactor (e.g., hemin)

-

Arachidonic Acid (substrate)

-

Test compound (this compound) and control inhibitors (e.g., Celecoxib)

-

96-well white opaque microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute the recombinant COX enzyme in an appropriate buffer and keep on ice.

-

Prepare a working solution of the COX Probe in a suitable solvent like DMSO.

-

Prepare a working solution of the COX Cofactor.

-

Prepare a stock solution of Arachidonic Acid in ethanol, which is then neutralized with NaOH and diluted in water just before use.

-

Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.

-

-

Assay Setup:

-

To the wells of the 96-well plate, add the COX Assay Buffer.

-

Add the test compound dilutions to the sample wells, a known inhibitor to the positive control wells, and buffer/solvent to the enzyme control (100% activity) wells.

-

Add the COX Cofactor and COX Probe to all wells.

-

Add the diluted recombinant COX enzyme to all wells except the no-enzyme control.

-

Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the prepared Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

-

Immediately measure the fluorescence in kinetic mode (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[3][6]

-

Human Whole Blood Assay

This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment by using human whole blood. COX-1 activity is assessed by measuring the production of thromboxane B2 (TxB2) from platelets, while COX-2 activity is determined by measuring prostaglandin E2 (PGE2) production from monocytes stimulated with lipopolysaccharide (LPS).[7][8]

Materials:

-

Freshly drawn human venous blood collected in heparinized tubes.

-

Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO).

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Enzyme immunoassay (EIA) or ELISA kits for TxB2 and PGE2.

-

Centrifuge.

Procedure for COX-1 Inhibition:

-

Aliquot whole blood into tubes.

-

Add various concentrations of the test compound or vehicle control.

-

Allow the blood to clot for a specific time (e.g., 1 hour) at 37°C, during which platelets are activated and produce TxA2, which is rapidly converted to the stable TxB2.

-

Centrifuge the tubes to separate the serum.

-

Collect the serum and store it at -20°C or lower until analysis.

-

Measure the concentration of TxB2 in the serum using an EIA or ELISA kit.

-

Calculate the IC50 value for COX-1 inhibition.

Procedure for COX-2 Inhibition:

-

Aliquot whole blood into tubes.

-

Add various concentrations of the test compound or vehicle control.

-

Add LPS (e.g., 10 µg/mL) to induce the expression of COX-2 in monocytes.

-

Incubate the blood for an extended period (e.g., 24 hours) at 37°C to allow for COX-2 expression and subsequent PGE2 production.

-

Centrifuge the tubes to separate the plasma.

-

Collect the plasma and store it at -20°C or lower until analysis.

-

Measure the concentration of PGE2 in the plasma using an EIA or ELISA kit.

Competitive Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the target enzyme and the ability of an unlabeled compound (the competitor) to displace it. This allows for the determination of the binding affinity (Ki) of the unlabeled compound.

Materials:

-

Purified recombinant COX-2 enzyme.

-

Radiolabeled COX-2 inhibitor (e.g., [³H]celecoxib or [³H]this compound).

-

Unlabeled test compound (this compound).

-

Assay buffer.

-

96-well filter plates with glass fiber filters.

-

Vacuum manifold for filtration.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation:

-

In a 96-well plate, combine the purified COX-2 enzyme, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Include control wells for total binding (radioligand and enzyme only) and non-specific binding (radioligand, enzyme, and a high concentration of a known unlabeled inhibitor).

-

Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the enzyme-bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove any unbound radioactivity.

-

-

Measurement:

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled competitor concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radiolabeled ligand and KD is its dissociation constant.[5][11][12]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the cyclooxygenase signaling pathways and a typical experimental workflow for inhibitor screening.

Cyclooxygenase-1 (COX-1) Signaling Pathway

// Nodes Membrane [label="Cell Membrane Phospholipids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLA2 [label="Phospholipase A2\n(Constitutive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArachidonicAcid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX1 [label="COX-1 (Constitutive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#FBBC05", fontcolor="#202124"]; PGI_Synthase [label="Prostacyclin Synthase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TXA_Synthase [label="Thromboxane Synthase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGE_Synthase [label="PGE Synthase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGI2 [label="Prostacyclin (PGI2)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TXA2 [label="Thromboxane A2 (TXA2)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PGE2 [label="Prostaglandin E2 (PGE2)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Homeostasis [label="Physiological Functions:\n- Gastric Protection\n- Platelet Aggregation\n- Renal Blood Flow", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Membrane -> PLA2 [label="Stimuli"]; PLA2 -> ArachidonicAcid [label="Liberates"]; ArachidonicAcid -> COX1; COX1 -> PGH2 [label="Cyclooxygenation &\nPeroxidation"]; PGH2 -> PGI_Synthase; PGH2 -> TXA_Synthase; PGH2 -> PGE_Synthase; PGI_Synthase -> PGI2; TXA_Synthase -> TXA2; PGE_Synthase -> PGE2; {PGI2, TXA2, PGE2} -> Homeostasis [style=dashed]; }

Caption: Constitutive COX-1 pathway for physiological functions.

Cyclooxygenase-2 (COX-2) Signaling Pathway in Inflammation

// Nodes InflammatoryStimuli [label="Inflammatory Stimuli\n(e.g., Cytokines, LPS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell [label="Inflammatory Cell (e.g., Macrophage)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Membrane [label="Cell Membrane Phospholipids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLA2 [label="Phospholipase A2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArachidonicAcid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2 (Inducible)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#FBBC05", fontcolor="#202124"]; PGE_Synthase [label="PGE Synthase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGE2 [label="Prostaglandin E2 (PGE2)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammatory Response:\n- Pain\n- Fever\n- Swelling", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges InflammatoryStimuli -> Cell [label="Activates"]; Cell -> PLA2 [label="Upregulates"]; Membrane -> PLA2 [style=dashed]; PLA2 -> ArachidonicAcid [label="Liberates"]; ArachidonicAcid -> COX2; Cell -> COX2 [label="Induces Expression"]; COX2 -> PGH2 [label="Cyclooxygenation &\nPeroxidation"]; PGH2 -> PGE_Synthase; PGE_Synthase -> PGE2; PGE2 -> Inflammation [style=dashed]; this compound -> COX2 [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; }

Caption: Inducible COX-2 pathway in inflammation and its inhibition.

Experimental Workflow for COX Inhibitor Screening

// Nodes Start [label="Start: Compound Library", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PrimaryScreen [label="Primary Screening\n(Recombinant COX-1/COX-2 Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis1 [label="IC50 Determination &\nSelectivity Index Calculation", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; HitSelection [label="Hit Selection\n(Potent & Selective Compounds)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SecondaryScreen [label="Secondary Screening\n(Human Whole Blood Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis2 [label="Confirmation of Potency &\nSelectivity in a Physiological Context", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; LeadOptimization [label="Lead Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> PrimaryScreen; PrimaryScreen -> DataAnalysis1; DataAnalysis1 -> HitSelection; HitSelection -> SecondaryScreen [label="Hits"]; HitSelection -> Start [label="Non-hits"]; SecondaryScreen -> DataAnalysis2; DataAnalysis2 -> LeadOptimization; }

Caption: Workflow for screening and identifying selective COX inhibitors.

References

- 1. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. assaygenie.com [assaygenie.com]

- 4. researchgate.net [researchgate.net]

- 5. Radioligand-based binding assays [bio-protocol.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

Valdecoxib's Role in Prostaglandin Synthesis Inhibition: A Technical Guide

Abstract: This document provides a comprehensive technical overview of valdecoxib, a non-steroidal anti-inflammatory drug (NSAID), and its specific mechanism of action as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This compound acts by reducing the synthesis of prostaglandins, key mediators of inflammation and pain.[1] This guide details the prostaglandin synthesis pathway, the biochemical basis for this compound's COX-2 selectivity, quantitative inhibitory data, and the experimental protocols used to ascertain its potency and selectivity. Although withdrawn from the market in 2005 due to concerns over cardiovascular risks, the study of this compound's potent and selective inhibitory action remains critical for the development of future anti-inflammatory agents.[1][2]

The Prostaglandin Synthesis Pathway

Prostaglandins are lipid autacoids derived from arachidonic acid that play a central role in inflammation, pain, and fever.[3] Their synthesis is catalyzed by the cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[3][4]

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including maintaining the gastrointestinal mucosal lining, regulating renal blood flow, and supporting platelet aggregation.[3]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[5] Its activation leads to the production of prostaglandins that mediate inflammation, pain, and fever.[1]

The primary mechanism of action for NSAIDs is the inhibition of these COX enzymes.[3] Traditional NSAIDs are non-selective, inhibiting both COX-1 and COX-2, which accounts for both their therapeutic effects and their common side effects, such as gastric irritation.[6] this compound was developed as a selective COX-2 inhibitor to target inflammation while sparing the protective functions of COX-1.[7]

Mechanism of this compound Inhibition

This compound achieves its selectivity by exploiting a structural difference between the active sites of the COX-1 and COX-2 enzymes. The COX-2 active site features a larger, more accommodating side pocket that is absent in COX-1. This compound's structure, which includes a sulfonamide group, allows it to bind within this side pocket, leading to potent and specific inhibition of COX-2.[8][9] This selective binding prevents the conversion of arachidonic acid to prostaglandin H2 by the COX-2 enzyme, thereby reducing the downstream synthesis of inflammatory prostaglandins.[2] In contrast, this compound inhibits COX-1 only at very high concentrations in a competitive fashion.[7][10]

Quantitative Data on Inhibitory Potency

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity of a compound is often expressed as the ratio of IC50 values (IC50 COX-1 / IC50 COX-2).

Table 1: this compound Inhibitory Potency (IC50)

| Assay Type | Target Enzyme | This compound IC50 (µM) | Reference |

|---|---|---|---|

| Recombinant Human Enzyme | COX-2 | 0.005 | [7][10] |

| Recombinant Human Enzyme | COX-1 | 150 | [7][10] |

| Human Whole Blood | COX-2 | 0.24 | [7][10] |

| Human Whole Blood | COX-1 | 21.9 |[7][10] |

Table 2: Comparative COX-2 Selectivity of Various Inhibitors

| Compound | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

|---|---|---|---|---|---|

| This compound | Recombinant Enzyme | 150 | 0.005 | 30,000 | [7][10] |

| This compound | Human Whole Blood | 21.9 | 0.24 | 91 | [7][10] |

| This compound | Human Whole Blood | - | - | 30 | [11][12][13] |

| Celecoxib | Recombinant Enzyme | - | 0.05 | - | [10] |

| Celecoxib | Human Whole Blood | - | - | 7.6 | [11][12][13] |

| Rofecoxib | Recombinant Enzyme | - | 0.5 | - | [10] |

| Rofecoxib | Human Whole Blood | - | - | 35 | [11][13] |

| Etoricoxib | Recombinant Enzyme | - | 5 | - | [10] |

| Etoricoxib | Human Whole Blood | - | - | 106 |[11][12][13] |

Note: Selectivity ratios can vary based on the specific assay conditions and source materials used.

Experimental Protocols

The determination of COX-1 and COX-2 inhibition and selectivity involves several standardized in vitro and ex vivo assays.

This method provides a direct measure of an inhibitor's effect on purified enzymes, free from cellular complexity.

Objective: To determine the IC50 of this compound against purified recombinant human COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).[5]

-

Cofactor Addition: Essential co-factors such as hematin and a reducing agent (e.g., L-epinephrine) are added to the enzyme solution.[5]

-

Inhibitor Incubation: A range of this compound concentrations (typically dissolved in DMSO) are added to the enzyme solution and pre-incubated for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[5]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[5]

-

Reaction Termination: After a set incubation time, the reaction is stopped (e.g., by adding a strong acid).

-

Product Quantification: The amount of prostaglandin product (commonly Prostaglandin E2, PGE2) is measured. This is often accomplished using highly sensitive techniques like Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][14]

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control (DMSO vehicle). The IC50 value is then determined by fitting the data to a dose-response curve.

This ex vivo assay is considered more physiologically relevant as it measures enzyme activity within a cellular context.[13][15]

Objective: To determine the IC50 of this compound for COX-1 (in platelets) and COX-2 (in monocytes) in human whole blood.

Methodology:

-

Blood Collection: Fresh heparinized blood is collected from healthy volunteers.

-

Inhibitor Incubation: Aliquots of whole blood are incubated with various concentrations of this compound (or vehicle control) for a specified time.

-

COX-1 Activity Measurement (Platelets):

-

Stimulation: Blood samples are allowed to clot for a fixed time (e.g., 1 hour at 37°C), which stimulates platelets to produce Thromboxane A2 (TXA2) via COX-1.

-

Quantification: The plasma is separated, and the stable metabolite of TXA2, Thromboxane B2 (TXB2), is measured by EIA or LC-MS/MS as an index of COX-1 activity.[15]

-

-

COX-2 Activity Measurement (Monocytes):

-

Stimulation: Blood samples are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), for an extended period (e.g., 24 hours) to induce the expression of COX-2 in monocytes.[15]

-

Quantification: The plasma is separated, and the concentration of PGE2 is measured by EIA or LC-MS/MS as an index of COX-2 activity.[15]

-

-

Data Analysis: IC50 values for COX-1 and COX-2 are calculated from the dose-response curves generated from the TXB2 and PGE2 measurements, respectively.

Conclusion

This compound is a potent and highly selective inhibitor of the COX-2 enzyme.[1][10] Its mechanism relies on the specific binding to a side pocket in the COX-2 active site, which is not present in COX-1.[8] This selectivity has been quantitatively confirmed through both recombinant enzyme and human whole blood assays, which demonstrate a significantly lower IC50 for COX-2 compared to COX-1.[10] While its clinical use was halted, the detailed understanding of this compound's interaction with COX-2 provides a crucial framework for the rational design of safer and more effective anti-inflammatory therapies.

References

- 1. ClinPGx [clinpgx.org]

- 2. This compound | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound (Pharmacia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

- 13. jpp.krakow.pl [jpp.krakow.pl]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. researchgate.net [researchgate.net]

Valdecoxib's Molecular Interactions Beyond COX-2: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, was withdrawn from the market due to cardiovascular concerns.[1] Despite its clinical discontinuation, research has revealed that its pharmacological activity extends beyond COX-2, implicating several other molecular targets. This document provides a comprehensive technical overview of this compound's off-target interactions, focusing on carbonic anhydrases and key signaling pathways implicated in oncology. It summarizes quantitative data, details the experimental protocols used for their discovery, and provides visual diagrams of the affected pathways and experimental workflows.

Inhibition of Carbonic Anhydrase Isoforms

This compound, like other sulfonamide-containing drugs, has been identified as a potent inhibitor of several isoforms of the zinc-containing metalloenzyme family, carbonic anhydrases (CAs).[2][3] This inhibition is independent of its action on COX-2 and is attributed to the unsubstituted arylsulfonamide moiety which is a common feature of many CA inhibitors.[3][4] This off-target activity may contribute to some of the drug's pharmacological and side effect profiles.[2] Notably, this compound demonstrates nanomolar affinity for several CA isoforms, including those implicated in cancer progression such as hCA IX.[5]

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms has been quantified, revealing potent, nanomolar-level inhibition for several key isoforms. For context, its high-affinity binding to its primary target, COX-2, is also included.

| Target | Parameter | Value | Notes |

| Primary Target | |||

| Cyclooxygenase-2 (COX-2) | IC₅₀ | 5 nM | Recombinant human enzyme assay.[6][7] |

| KD | 3.2 nM | Radioligand binding assay with [³H]this compound.[8] | |

| Cyclooxygenase-1 (COX-1) | IC₅₀ | 150,000 nM (150 µM) | Demonstrates high selectivity for COX-2 over COX-1.[6][7] |

| Off-Targets | |||

| Carbonic Anhydrase I (hCA I) | Kᵢ | 25 nM | Enzyme kinetics assay. |

| Carbonic Anhydrase II (hCA II) | Kᵢ | 15 nM | Enzyme kinetics assay.[9] |

| Carbonic Anhydrase IV (hCA IV) | Kᵢ | 45 nM | Enzyme kinetics assay. |

| Carbonic Anhydrase IX (hCA IX) | Kᵢ | 25 nM | Cancer-related isoform.[5] |

Experimental Protocols

The determination of inhibition constants (Kᵢ) for carbonic anhydrases is typically performed using a stopped-flow spectrophotometric method that measures the enzyme-catalyzed hydration of carbon dioxide.

-

Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are purified. This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

-

Assay Buffer: A pH-indicator buffer (e.g., Tris-HCl with phenol red) is prepared and equilibrated to a standard temperature (e.g., 25°C).

-

Reaction Initiation: The assay is performed in a stopped-flow instrument. One syringe contains the CA enzyme in the assay buffer, pre-incubated with a specific concentration of this compound. The second syringe contains a CO₂-saturated water solution.

-

Data Acquisition: The solutions are rapidly mixed, initiating the hydration reaction (CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻). The resulting drop in pH is monitored by the change in absorbance of the pH indicator over time.

-

Data Analysis: The initial rates of the catalyzed reaction are determined at various inhibitor concentrations. These rates are used to calculate the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation, taking into account the substrate (CO₂) concentration and the enzyme's Michaelis constant (Kₘ).

To elucidate the structural basis of inhibition, the co-crystal structure of this compound bound to a CA isoform (e.g., hCA II) is determined.[10]

-

Protein Crystallization: Purified hCA II is concentrated and crystallized using vapor diffusion (hanging or sitting drop) by mixing the protein solution with a precipitant solution.

-

Co-crystallization/Soaking: this compound is introduced either by co-crystallizing it with hCA II or by soaking pre-formed hCA II crystals in a solution containing the inhibitor.

-

Data Collection: A suitable crystal is cryo-protected and mounted in an X-ray diffractometer. X-ray diffraction data are collected as the crystal is rotated in the beam.

-

Structure Solution and Refinement: The diffraction pattern is processed to determine the electron density map of the crystal. The structure of the protein-inhibitor complex is then solved using molecular replacement and refined to yield an atomic-resolution model showing the precise binding interactions between this compound and the active site residues of the enzyme.[10][11]

Modulation of Cancer-Related Signaling Pathways

In hypopharyngeal squamous cell carcinoma (FaDu cell line), this compound has demonstrated significant anti-tumor effects by modulating several critical signaling pathways independent of its COX-2 activity.[1] These effects, observed at micromolar concentrations, lead to reduced cell viability, proliferation, and mobility, and the induction of apoptosis.[1]

Quantitative Data: Anti-Cancer Effects

| Cell Line | Parameter | Value | Pathway(s) Implicated |

| FaDu (Hypopharyngeal Carcinoma) | IC₅₀ (Cell Viability) | 67.3 µM | PI3K/AKT/mTOR, MAPK, Integrin α4/FAK[1] |

PI3K/AKT/mTOR and MAPK Signaling Pathways

This compound treatment has been shown to suppress the activation of key regulatory proteins in both the PI3K/AKT/mTOR and MAPK signaling cascades in a dose-dependent manner.[1] These pathways are central to cell survival, proliferation, and apoptosis. Western blot analysis revealed that this compound treatment significantly reduced the phosphorylation (activation) of PI3K, mTOR, JNK, ERK, and p38.[1]

Caption: this compound inhibits PI3K/AKT/mTOR and MAPK signaling.

Integrin/FAK Signaling and Apoptosis Induction

This compound was found to severely suppress cancer cell migration and invasion by inhibiting the integrin α4/FAK signaling pathway.[1] This disruption of cell adhesion signaling, combined with the induction of DNA damage, activates the checkpoint kinase CHK2.[1] Subsequent signaling leads to the activation of the intrinsic apoptosis pathway via caspases-9 and -3.[1]

Caption: this compound inhibits Integrin signaling and induces apoptosis.

Experimental Protocols

This technique is used to detect and quantify the expression levels of specific proteins (e.g., PI3K, p-ERK, Caspase-3) in cell lysates.[1]

-

Cell Culture and Treatment: FaDu cells are cultured to ~70-80% confluency and then treated with various concentrations of this compound (e.g., 0-75 µM) for a specified duration (e.g., 48 hours).

-

Protein Extraction: Cells are washed with ice-cold PBS and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Protein Quantification: The total protein concentration of each lysate is determined using a colorimetric assay (e.g., BCA assay) to ensure equal loading of samples.

-

SDS-PAGE: A standardized amount of protein (e.g., 20-30 µg) from each sample is denatured, loaded onto a polyacrylamide gel, and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the target protein. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. This signal is captured by a detector (e.g., CCD camera or X-ray film), appearing as bands corresponding to the protein of interest. Band intensity is quantified using densitometry software.

This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix layer (invasion), often in response to a chemoattractant.[1][12][13]

-

Chamber Preparation: For invasion assays, the upper surface of an 8 µm pore size Transwell insert is coated with a basement membrane matrix (e.g., Matrigel). For migration assays, the insert is uncoated.

-

Cell Preparation: Cells are serum-starved for several hours. They are then harvested, washed, and resuspended in a serum-free medium at a specific concentration (e.g., 1x10⁵ cells/mL).

-

Assay Setup: The lower chamber of the well is filled with a medium containing a chemoattractant (e.g., 10% FBS). The cell suspension is added to the upper Transwell insert. The drug being tested, this compound, would be added to the cell suspension in the upper chamber.

-

Incubation: The plate is incubated for a period sufficient to allow cell migration/invasion (e.g., 24 hours) at 37°C.

-

Analysis: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed (e.g., with paraformaldehyde) and stained (e.g., with Crystal Violet).

-

Quantification: The stained cells are photographed under a microscope. The number of migrated cells is counted in several random fields to determine the average. Alternatively, the stain can be eluted and its absorbance measured with a spectrophotometer for a quantitative comparison between conditions.

Diagrams of Experimental Workflows

Diagram: Western Blotting Workflow

Caption: A generalized workflow for Western Blot analysis.

Diagram: Transwell Assay Workflow

Caption: Key steps of the Transwell cell migration assay.

References

- 1. Antitumor effects of this compound on hypopharyngeal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual carbonic anhydrase--cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. portal.fis.tum.de [portal.fis.tum.de]

- 5. Dual Cyclooxygenase and Carbonic Anhydrase Inhibition by Nonsteroidal Anti-Inflammatory Drugs for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of celecoxib and this compound binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbonic anhydrase inhibitors: this compound binds to a different active site region of the human isoform II as compared to the structurally related cyclooxygenase II "selective" inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stackscientific.nd.edu [stackscientific.nd.edu]

- 13. pubcompare.ai [pubcompare.ai]

Methodological & Application

Valdecoxib In Vitro Enzyme Inhibition Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of in vitro enzyme inhibition assays for Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. This document includes detailed protocols for determining the inhibitory activity of this compound against COX-1 and COX-2, a summary of its inhibitory potency, and visual representations of the relevant biological pathways and experimental workflows. This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively binds to and inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid into prostaglandins involved in pain and inflammation.[1] Unlike non-selective NSAIDs, this compound shows significantly less inhibition of the COX-1 isoform at therapeutic concentrations, thereby reducing the risk of certain gastrointestinal side effects.[2]

Data Presentation: In Vitro Inhibitory Activity of this compound and Comparators

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against recombinant human COX-1 and COX-2 enzymes, as well as in a human whole-blood assay. For comparative purposes, data for other selective COX-2 inhibitors are also included.

| Compound | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| This compound | Recombinant Human Enzyme | 150 | 0.005 | 30000 | [3][4] |

| This compound | Human Whole-Blood Assay | 21.9 | 0.24 | 91.25 | [3][4] |

| Celecoxib | Recombinant Human Enzyme | - | 0.05 | - | [3] |

| Rofecoxib | Recombinant Human Enzyme | - | 0.5 | - | [3] |

| Etoricoxib | Recombinant Human Enzyme | - | 5 | - | [3] |

| Etoricoxib | Human Whole-Blood Assay | - | - | 106 | [5] |

| Celecoxib | Human Whole-Blood Assay | - | - | 7.6 | [5] |

Note: A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1.

Experimental Protocols

This section outlines a detailed methodology for determining the in vitro inhibitory activity of this compound on COX-1 and COX-2 using a fluorometric assay. This method is based on the principle of measuring the peroxidase activity of COX, which is the second step in the conversion of arachidonic acid to prostaglandin H2.

Materials and Reagents:

-

Recombinant human COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe (e.g., a fluorogenic substrate for peroxidase activity)

-

COX Cofactor (e.g., hematin)

-

Arachidonic Acid (substrate)

-

Sodium Hydroxide (NaOH) for arachidonic acid solubilization

-

This compound

-

DMSO (for dissolving this compound)

-

COX-1 specific inhibitor (e.g., SC-560) for control experiments

-

COX-2 specific inhibitor (e.g., Celecoxib) for control experiments

-

96-well opaque microplates

-

Fluorometric microplate reader with excitation at ~535 nm and emission at ~587 nm

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with COX Assay Buffer to obtain a range of desired test concentrations.

-

Reconstitute the COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Prepare a working solution of the COX Cofactor in COX Assay Buffer.

-

Prepare the arachidonic acid substrate solution by dissolving it in a small amount of NaOH and then diluting it with COX Assay Buffer to the final desired concentration.

-

-

Assay Procedure:

-

In a 96-well opaque microplate, add the following to each well:

-

75 µL of COX Assay Buffer

-

10 µL of the this compound solution at different concentrations (or DMSO for the control wells).

-

1 µL of the appropriate COX enzyme (COX-1 or COX-2).

-

2 µL of the COX Cofactor working solution.

-

1 µL of the COX Probe solution.

-

-

Incubate the plate at 25°C for 10 minutes, protected from light.

-

Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to each well.

-

Immediately start measuring the fluorescence kinetics in the microplate reader at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. Record the fluorescence every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of the reaction (increase in fluorescence per minute) for each concentration of this compound and the control.

-

Determine the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

-

Visualizations

Signaling Pathway

Caption: Arachidonic acid pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for in vitro COX enzyme inhibition assay.

References

- 1. This compound | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Valdecoxib Testing in Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor. It has demonstrated anti-inflammatory, analgesic, and antipyretic properties in various animal models.[1][2][3] Understanding the efficacy and mechanism of action of this compound in relevant preclinical models is crucial for its continued evaluation and the development of new anti-inflammatory therapies.

These application notes provide detailed protocols for commonly used animal models of inflammation for testing the efficacy of this compound. The included models are:

-

Carrageenan-Induced Paw Edema: An acute model of localized inflammation.

-

Adjuvant-Induced Arthritis: A chronic model of systemic inflammation resembling rheumatoid arthritis.

-

Collagen-Induced Arthritis: A widely used autoimmune model of arthritis.

-

Lipopolysaccharide-Induced Inflammation: A model to study systemic inflammatory responses.

This document also includes summaries of quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers in their study design and execution.

Mechanism of Action: COX-2 Inhibition

Inflammatory stimuli, such as cytokines and endotoxins, trigger the induction of COX-2, which in turn catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2).[4][5] Prostaglandins are key mediators of inflammation, pain, and fever. This compound selectively inhibits the COX-2 enzyme, thereby reducing the production of prostaglandins and mitigating the inflammatory response.[1][2]

Data Presentation: Efficacy of this compound in Animal Models

The following tables summarize the quantitative data on the efficacy of this compound in various animal models of inflammation.

Table 1: Anti-Inflammatory Efficacy of this compound in Rodent Models

| Animal Model | Species | Endpoint | This compound ED₅₀ (mg/kg) | Reference |

| Carrageenan-Induced Paw Edema | Rat | Paw Edema | 5.9 | [1] |

| Adjuvant-Induced Arthritis | Rat | Arthritis Score | 0.03 | [1] |

| Air Pouch | Rat | Exudate Volume | 0.06 | [1] |

Table 2: Analgesic Efficacy of this compound in Mouse Pain Models

| Animal Model | Species | Dose (mg/kg, oral) | Endpoint | Observation | Reference |

| Hot Plate Test | Mouse | 5 | Reaction Time (Latency) | Effective antinociception from 75 min to 2 h post-dosing. | [6] |

| Formalin Test | Mouse | 5 | Licking/Biting Time | Significantly reduced nociceptive response in the second phase (20-30 min post-injection). | [6][7] |

Table 3: Effect of Selective COX-2 Inhibitors on Inflammatory Cytokines in Rodent Arthritis Models

| Cytokine | Animal Model | Effect of COX-2 Inhibition | Reference |

| Prostaglandin E₂ (PGE₂) | Adjuvant-Induced Arthritis (Rat) | Reduced to baseline levels in paw tissue. | [4] |

| Interleukin-6 (IL-6) | Adjuvant-Induced Arthritis (Rat) | Serum and paw mRNA levels reduced to near normal. | [4][5] |

| Tumor Necrosis Factor-α (TNF-α) | Adjuvant-Induced Arthritis (Rat) | No significant change in paw mRNA levels with a selective COX-2 inhibitor. | [4] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of a compound.

Experimental Workflow:

Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

-

Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water. Acclimatize animals for at least 3 days before the experiment.

-

Groups:

-

Vehicle Control (e.g., 0.5% carboxymethyl cellulose in water)

-

This compound (various doses, e.g., 1, 3, 10, 30 mg/kg)

-

Positive Control (e.g., Indomethacin 5 mg/kg)

-

-

Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer this compound, vehicle, or positive control orally (p.o.) 1 hour before carrageenan injection. c. Prepare a 1% (w/v) solution of carrageenan in sterile saline. d. Inject 0.1 mL of the carrageenan solution into the subplantar region of the right hind paw. e. Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: a. Calculate the increase in paw volume for each animal at each time point by subtracting the initial paw volume from the post-injection volume. b. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

Adjuvant-Induced Arthritis in Rats

This is a model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.

Experimental Workflow:

Protocol:

-

Animals: Male Lewis rats (150-180 g).

-

Housing: As described for the carrageenan model.

-

Induction of Arthritis: a. On day 0, inject 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL) into the subplantar region of the right hind paw.

-

Groups and Treatment:

-

Normal Control (no CFA, no treatment)

-

Arthritic Control (CFA + vehicle)

-

This compound (various doses, e.g., 0.3, 1, 3 mg/kg, administered daily from day 10 to day 21)

-

Positive Control (e.g., Indomethacin 1 mg/kg, administered daily)

-

-

Assessment: a. Paw Volume: Measure the volume of both hind paws using a plethysmometer on alternate days from day 10 to day 21. b. Arthritis Score: Score the severity of arthritis in each paw daily or on alternate days based on a scale (e.g., 0-4), where 0 = no erythema or swelling, 1 = slight erythema or swelling of one toe, 2 = erythema and swelling of more than one toe, 3 = moderate erythema and swelling of the entire paw, and 4 = severe erythema and swelling of the entire paw. The maximum score per animal is 16. c. Body Weight: Record the body weight of the animals on alternate days.

-